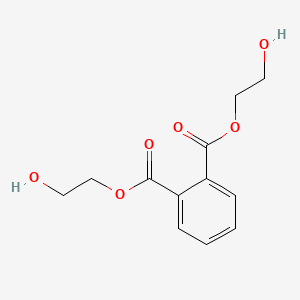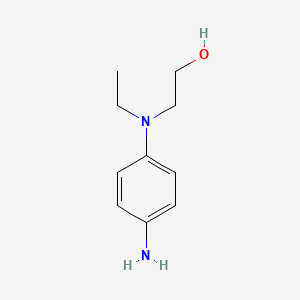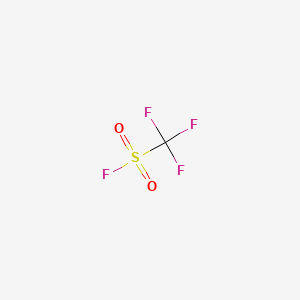
2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine
Übersicht
Beschreibung
2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is a fluorinated triazine compound known for its unique chemical properties and potential applications in various fields. The presence of heptafluoropropyl groups imparts significant hydrophobicity and thermal stability to the molecule, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with heptafluoropropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
- Dissolving cyanuric chloride in an appropriate solvent such as dichloromethane.
- Adding heptafluoropropylamine dropwise to the solution while maintaining the temperature at around 0°C.
- Allowing the reaction mixture to warm to room temperature and stirring for several hours to ensure complete reaction.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the fluorinated groups provide significant resistance to oxidation.
Hydrolysis: In the presence of strong acids or bases, the triazine ring can undergo hydrolysis, leading to the formation of amines and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce amines and other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other fluorinated compounds and polymers. Its unique properties make it valuable in the development of new materials with enhanced thermal and chemical stability.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its fluorinated groups.
Medicine: Explored for its potential as a drug delivery agent and in the development of pharmaceuticals with improved stability and bioavailability.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants. Its hydrophobic and oleophobic properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine involves its interaction with molecular targets through its fluorinated groups. These interactions can include:
Hydrophobic Interactions: The heptafluoropropyl groups can interact with hydrophobic regions of proteins and other biomolecules, affecting their structure and function.
Electrostatic Interactions: The electronegative fluorine atoms can form electrostatic interactions with positively charged sites on molecular targets.
Steric Effects: The bulky fluorinated groups can influence the spatial arrangement of molecules, impacting their reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine: Another fluorinated triazine compound with similar properties but different fluorinated groups.
2,4,6-Tris(tert-butyl)-1,3,5-triazine: A triazine derivative with tert-butyl groups instead of fluorinated groups, offering different chemical and physical properties.
2,4,6-Tris(dimethylaminomethyl)phenol: A compound with amine groups, used in different applications compared to fluorinated triazines.
Uniqueness
2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine is unique due to its heptafluoropropyl groups, which impart exceptional hydrophobicity, thermal stability, and resistance to chemical degradation. These properties make it distinct from other triazine derivatives and valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
2,4,6-tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F21N3/c13-4(14,7(19,20)10(25,26)27)1-34-2(5(15,16)8(21,22)11(28,29)30)36-3(35-1)6(17,18)9(23,24)12(31,32)33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQUYHRRCVECPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238598 | |
| Record name | 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915-76-4 | |
| Record name | 2,4,6-Tris(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000915764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 915-76-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tris(heptafluoropropyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine included in the Agilent ES tune mix for negative-ion DART-MS?
A1: this compound is a key component in the Agilent ES tune mix because it readily forms negative ions during the DART-MS process. [] This characteristic, along with other components in the mix, allows for the generation of ions across a wide m/z range (specifically m/z 69 to m/z 2834), which is essential for accurate mass calibration in negative-ion DART-MS. [] Essentially, this compound helps ensure the mass spectrometer can accurately measure the mass of other unknown compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















